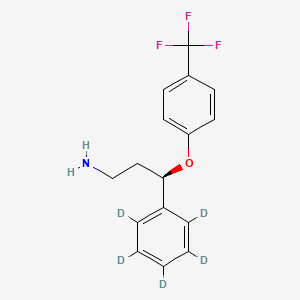

(R)-Norfluoxetine-d5

説明

特性

IUPAC Name |

(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-HCESTMGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724504 | |

| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217648-64-0 | |

| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Analytical Characterization of (R)-Norfluoxetine-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-Norfluoxetine-d5, a deuterated isotopologue of Norfluoxetine. It is primarily utilized as an internal standard for the precise quantification of Norfluoxetine in biological matrices during pharmacokinetic and metabolic studies.[1][2] Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, Fluoxetine.[3][4] This guide details the compound's core physical and chemical characteristics, outlines established experimental protocols for its use, and visualizes key related biological and analytical pathways.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in analytical methodologies.

Chemical Identifiers

A clear identification of this compound is critical for regulatory and research purposes. The following table lists its key identifiers.

| Identifier | Value | Source(s) |

| Formal Name | γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d₅-amine, monohydrochloride | [1][3] |

| Common Synonyms | Desmethylfluoxetine-d5 | [1][2] |

| CAS Number | 1185132-92-6 (for d5 hydrochloride) | [1][5] |

| Molecular Formula | C₁₆H₁₁D₅F₃NO • HCl | [1][2] |

| InChI Key | GMTWWEPBGGXBTO-KDPCSTGBSA-N | [1][2] |

| SMILES | FC(F)(F)C(C=C1)=CC=C1OC(C2=CC=CC=C2)([2H])C([2H])([2H])C([2H])([2H])N.Cl | [1][6] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and analytical systems.

| Property | Value | Source(s) |

| Molecular Weight | 336.8 g/mol | [1][2] |

| Exact Mass | 336.1265 Da | [5][7] |

| Physical State | Solid | [2][6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |

| Chemical Purity | >95% (by HPLC) | [5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1][2] |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of the compound.

| Condition | Recommendation | Source(s) |

| Storage Temperature | -20°C | [5][8] |

| Stability | ≥ 4 years (at recommended storage) | [3] |

| Shipping Condition | Room temperature (in continental US) | [3] |

Biological and Analytical Pathways

Understanding the metabolic origin of Norfluoxetine and the analytical application of its deuterated form is fundamental for its use in drug development.

Metabolic Pathway of Fluoxetine to Norfluoxetine

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form its only major active metabolite, Norfluoxetine.[3][9] This conversion is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other isoforms like CYP2C9 and CYP2C19.[10][11]

Caption: Metabolic conversion of Fluoxetine to Norfluoxetine by hepatic CYP450 enzymes.

Role as an Internal Standard in Bioanalysis

This compound is an ideal internal standard for quantifying Norfluoxetine in biological samples using mass spectrometry-based methods like LC-MS/MS.[1][2] Its five deuterium atoms give it a distinct mass from the endogenous analyte while ensuring it has nearly identical chemical and chromatographic properties. This allows for accurate correction of variations that may occur during sample preparation and analysis.

Caption: Use of this compound as an internal standard in a typical LC-MS/MS workflow.

Mechanism of Action: Serotonin Reuptake Inhibition

Norfluoxetine, like its parent drug Fluoxetine, exerts its therapeutic effect by acting as a potent selective serotonin reuptake inhibitor (SSRI).[12] It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Caption: Norfluoxetine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.

Experimental Protocols

The accurate quantification of Norfluoxetine using this compound as an internal standard is typically achieved via High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following is a representative protocol synthesized from established methods for analyzing Norfluoxetine in human plasma.[13][14][15]

Quantification of Norfluoxetine in Human Plasma via LC-MS/MS

This protocol provides a framework for the extraction and analysis of Norfluoxetine from a biological matrix.

Objective: To determine the concentration of Norfluoxetine in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Analytes: Norfluoxetine, this compound (Internal Standard, IS)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, n-hexane, isoamyl alcohol, Water (deionized, 18 MΩ·cm)

-

Equipment: HPLC or UPLC system, Tandem Mass Spectrometer with electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, sample vials.

-

Chromatographic Column: C18 reversed-phase column (e.g., 10 µm particle size).[13]

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare primary stock solutions of Norfluoxetine and this compound in methanol.[13]

-

Perform serial dilutions to create working solutions for calibration curves and quality control (QC) samples.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.0 mL aliquot of plasma sample, add a known amount of the this compound internal standard solution.

-

Alkalinize the plasma by adding a suitable buffer (e.g., sodium borate buffer).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[13]

-

Vortex the mixture for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at approximately 3000g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Perform a back-extraction by adding a small volume (e.g., 200 µL) of dilute acid (e.g., 0.05% phosphoric acid).[13]

-

Vortex and centrifuge again. The analytes will move into the aqueous acidic layer.

-

Carefully collect the aqueous layer and transfer it to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an additive like formic acid (e.g., 0.5%) is commonly used.[15]

-

Flow Rate: Typically set between 0.5 and 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.[13]

-

Injection Volume: 25 to 50 µL.[13]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for both Norfluoxetine and this compound.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the Norfluoxetine and this compound (IS) SRM transitions.

-

Calculate the peak area ratio (Norfluoxetine / IS).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Norfluoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for such assays can be from approximately 0.1 ng/mL to 1000 ng/mL, depending on the specific method validation.[14][15]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. droracle.ai [droracle.ai]

- 4. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Norfluoxetine-d5 Hydrochloride (Phenyl-d5) | C16H17ClF3NO | CID 45358985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Norfluoxetine-d5 Hydrochloride | TargetMol [targetmol.com]

- 9. ClinPGx [clinpgx.org]

- 10. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoxetine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. employees.csbsju.edu [employees.csbsju.edu]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Isotopic Purity and Labeling Efficiency of (R)-Norfluoxetine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of (R)-Norfluoxetine-d5, a critical internal standard for bioanalytical and drug metabolism studies. This document outlines the quantitative data, experimental methodologies for its determination, and the relevant pharmacological context.

Quantitative Data Summary

This compound is the deuterium-labeled analog of (R)-Norfluoxetine, the active N-desmethyl metabolite of the antidepressant fluoxetine. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accuracy and precision in the measurement of the parent compound in various biological matrices.[1] The incorporation of five deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte.

The isotopic purity and labeling efficiency are paramount to its function as a reliable internal standard. Below is a summary of typical specifications for this compound.

Table 1: Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Source |

| Deuterated Forms | ≥99% (d1-d5) | Cayman Chemical |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

Experimental Protocols

The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound is typically achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the distribution of deuterated isotopologues (d0 to d5).[3][4]

Objective: To quantify the percentage of each deuterated species (d0, d1, d2, d3, d4, d5) in a sample of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with an ultra-performance liquid chromatography (UPLC) system, is used.[3]

-

Analysis: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired.

-

Data Processing:

-

The isotopic cluster of the molecular ion of this compound is analyzed.

-

The intensity of the peaks corresponding to the unlabeled compound (d0) and each of the deuterated species (d1-d5) is measured.

-

Corrections for the natural isotopic abundance of carbon-13 and other elements are applied to accurately determine the contribution of each deuterated form.[5]

-

-

Calculation of Isotopic Purity: The percentage of each isotopologue is calculated based on the relative intensities of their respective peaks. The sum of the percentages of all deuterated forms (d1-d5) provides the total isotopic purity.

NMR Spectroscopy for Labeling Efficiency Determination

Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR and ²H NMR, can be employed to determine the overall labeling efficiency and the specific sites of deuterium incorporation.[6][7]

Objective: To confirm the positions of deuterium labeling and to quantify the extent of deuteration at each labeled site.

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known internal standard.

-

¹H NMR Analysis:

-

A ¹H NMR spectrum is acquired.

-

The integrals of the signals corresponding to the protons at the labeled positions are compared to the integrals of signals from unlabeled positions or the internal standard. A reduction in the integral value at the labeled positions indicates successful deuteration.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired to directly observe the signals from the deuterium atoms.

-

The presence of signals at the expected chemical shifts confirms the sites of labeling.

-

-

Calculation of Labeling Efficiency: The labeling efficiency at each site can be calculated by comparing the integral of the residual proton signal in the ¹H NMR spectrum to the integral of a non-labeled proton signal within the molecule.

Signaling Pathway and Experimental Workflow

Norfluoxetine Signaling Pathway

Norfluoxetine, like its parent compound fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[8][9] It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing its interaction with postsynaptic serotonin receptors.

Caption: Mechanism of action of (R)-Norfluoxetine as a serotonin reuptake inhibitor.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the analysis of isotopic purity of this compound.

Caption: Workflow for determining the isotopic purity of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism and Biotransformation of (R)-Norfluoxetine-d5: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of (R)-Norfluoxetine-d5. It is intended for researchers, scientists, and drug development professionals working to understand the metabolic fate of this compound. The information presented is based on established in vitro studies of its non-deuterated parent compound, fluoxetine, and its active metabolite, norfluoxetine. This compound, a deuterated isotopologue of (R)-norfluoxetine, is primarily utilized as an internal standard for analytical quantification by GC- or LC-MS. While specific metabolism studies on the d5-labeled variant are not extensively published, its biotransformation pathways are expected to mirror those of the unlabeled compound. Deuteration may, however, influence the rate of metabolism (kinetic isotope effect).

Metabolic Pathways and Biotransformation

The primary route of fluoxetine metabolism in the liver is N-demethylation to form its active metabolite, norfluoxetine. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system. For the formation of the (R)-enantiomer of norfluoxetine, several CYP isoforms have been implicated.

In vitro studies utilizing human liver microsomes and expressed CYP enzymes have identified CYP2D6 and CYP2C9 as the principal contributors to the formation of (R)-norfluoxetine. Other enzymes, including CYP2C19, CYP2C8, CYP3A4, and CYP3A5, are also known to be involved in the overall metabolism of fluoxetine enantiomers.

The key metabolic reaction is:

(R)-Fluoxetine → (R)-Norfluoxetine + Formaldehyde

This reaction is catalyzed by multiple CYP enzymes, with varying affinities and efficiencies.

Signaling Pathway Diagram

Caption: Metabolic pathway for the formation of (R)-Norfluoxetine.

Quantitative Data: Enzyme Kinetics

The affinity of different CYP isoforms for the formation of (R)-norfluoxetine has been determined in vitro. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). Lower Km values indicate a higher affinity of the enzyme for the substrate.

| Enzyme | Apparent Km (μM) | Reference |

| CYP2D6 | 1.8 | |

| CYP2C19 | 8.5 | |

| CYP2C9 | 9.7 |

These data indicate that CYP2D6 has the highest affinity for the N-demethylation of (R)-fluoxetine to (R)-norfluoxetine among the tested isoforms.

Experimental Protocols

The following sections describe a generalized protocol for an in vitro experiment to study the metabolism of this compound using human liver microsomes.

Incubation with Human Liver Microsomes

This protocol is designed to assess the rate of metabolite formation in a pool of human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., a structurally similar compound not present in the incubation, such as nortriptyline)

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of the substrate by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH-regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the this compound working solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The transitions from the precursor ion to the product ion for both the analyte and the internal standard are monitored.

Experimental Workflow Diagram

Caption: In vitro metabolism experimental workflow.

Conclusion

The in vitro biotransformation of (R)-fluoxetine to (R)-norfluoxetine is a well-characterized process primarily mediated by CYP2D6 and CYP2C9. While specific studies on this compound are limited, its metabolic pathways are expected to be analogous to the non-deuterated form. The provided experimental protocols offer a robust framework for investigating the in vitro metabolism of this and similar compounds. Understanding the enzymes involved and their kinetics is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. Fluoxetine and norfluoxetine are also known inhibitors of CYP2D6, which can lead to complex drug interactions during chronic administration.

Discovery and significance of norfluoxetine as a fluoxetine metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoxetine, a cornerstone of antidepressant therapy, undergoes hepatic metabolism to produce its only major active metabolite, norfluoxetine. This document provides a comprehensive technical overview of the discovery, pharmacological significance, and analytical methodologies related to norfluoxetine. Its prolonged half-life and potent serotonin reuptake inhibition significantly contribute to the therapeutic efficacy and pharmacokinetic profile of fluoxetine. Understanding the distinct properties of norfluoxetine is crucial for drug development, clinical pharmacology, and therapeutic drug monitoring. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as an essential resource for professionals in the field.

Discovery and Initial Characterization

Fluoxetine was first synthesized by scientists at Eli Lilly and Company in 1972.[1] Subsequent metabolic studies of fluoxetine led to the identification of its principal active metabolite, norfluoxetine. The primary metabolic pathway was determined to be N-demethylation of fluoxetine in the liver.

Norfluoxetine was characterized as a potent and selective serotonin reuptake inhibitor (SSRI), similar to its parent compound.[2] This discovery was pivotal, as the pharmacological activity of norfluoxetine contributes significantly to the overall therapeutic effect of fluoxetine.

Pharmacological Significance

The clinical significance of norfluoxetine is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. Its long elimination half-life and potent inhibition of the serotonin transporter (SERT) extend the therapeutic action of fluoxetine and have important implications for clinical practice.

Mechanism of Action

Both fluoxetine and norfluoxetine exert their therapeutic effects by binding to the presynaptic serotonin transporter protein (SERT), inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Stereoselectivity

Both fluoxetine and norfluoxetine are chiral molecules and exist as R- and S-enantiomers. There are significant differences in the pharmacological activity of the norfluoxetine enantiomers. S-norfluoxetine is a substantially more potent inhibitor of serotonin reuptake than R-norfluoxetine.[3] In vivo studies in rats have shown that S-norfluoxetine is significantly more potent in blocking serotonin depletion by p-chloroamphetamine than R-norfluoxetine.[3]

Prolonged Half-Life and Therapeutic Implications

Norfluoxetine has a considerably longer elimination half-life (7 to 15 days) compared to fluoxetine (1 to 4 days).[2] This extended half-life contributes to a prolonged therapeutic effect and a more gradual decline in active substance levels upon discontinuation of the drug, which may reduce the incidence of withdrawal symptoms. However, this long half-life also necessitates a longer washout period when switching to other serotonergic medications to avoid serotonin syndrome.

Inhibition of Cytochrome P450 Enzymes

Norfluoxetine, along with fluoxetine, is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, the same enzyme responsible for its formation. This can lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP2D6.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for fluoxetine and norfluoxetine, compiled from various studies.

Table 1: Comparative Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine

| Parameter | Fluoxetine | Norfluoxetine | Reference(s) |

| Elimination Half-life (t½) | 1 - 4 days (acute); 4 - 6 days (chronic) | 7 - 15 days | [2] |

| Time to Peak Plasma Concentration (Tmax) | 6 - 8 hours | N/A (metabolite) | [1] |

| Protein Binding | ~94.5% | ~94.5% | [1] |

| Volume of Distribution (Vd) | 12 - 43 L/kg | Not extensively reported | [1] |

| Clearance (CL) | 10 (6.4–25.7) L/h | 0.9 (0.6–1.6) L/h | [4] |

Table 2: Plasma Concentrations of Fluoxetine and Norfluoxetine Enantiomers in Patients on Long-Term Therapy

| Enantiomer | Geometric Mean Plasma Concentration (nmol/L) | 95% Confidence Interval (nmol/L) | Reference(s) |

| S-fluoxetine | 186 | 156 - 223 | [5] |

| R-fluoxetine | 67 | 58 - 77 | [5] |

| S-norfluoxetine | 247 | 212 - 287 | [5] |

| R-norfluoxetine | 118 | 102 - 137 | [5] |

Experimental Protocols

The accurate quantification of fluoxetine and norfluoxetine enantiomers in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Below is a representative experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Enantioselective Quantification of Fluoxetine and Norfluoxetine in Human Plasma by LC-MS/MS

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a polypropylene tube, add an appropriate internal standard solution (e.g., deuterated fluoxetine and norfluoxetine).

-

Add 200 µL of 0.1 M NaOH to alkalinize the sample.

-

Add 3 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

5.1.2. Chromatographic Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Chiral Column: Chirobiotic V column or similar vancomycin-based chiral stationary phase.

-

Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate with formic acid). The exact ratio should be optimized for best separation.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

5.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluoxetine: e.g., m/z 310.3 → 148.1

-

Norfluoxetine: e.g., m/z 296.2 → 134.1

-

Internal Standards: Corresponding transitions for the deuterated analogs.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energies for each analyte.

5.1.4. Calibration and Quality Control

-

Prepare calibration standards and quality control samples by spiking known concentrations of fluoxetine and norfluoxetine enantiomers into blank plasma.

-

Process these samples alongside the unknown samples to construct a calibration curve and ensure the accuracy and precision of the assay.

Visualizations

Metabolic Pathway of Fluoxetine to Norfluoxetine

Caption: Metabolic conversion of fluoxetine to norfluoxetine via N-demethylation by CYP2D6.

Experimental Workflow for Norfluoxetine Analysis

Caption: Workflow for the analysis of norfluoxetine in plasma samples.

Serotonergic Synapse Signaling Pathway

Caption: Inhibition of serotonin reuptake by norfluoxetine at the serotonergic synapse.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method development using (R)-Norfluoxetine-d5

An LC-MS/MS method for the quantitative analysis of (R)-Norfluoxetine, the active metabolite of the antidepressant fluoxetine, was developed and validated using its deuterated analogue, (R)-Norfluoxetine-d5, as an internal standard. This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of (R)-Norfluoxetine in human plasma, suitable for therapeutic drug monitoring and pharmacokinetic studies.

Principle

The method employs a simple protein precipitation technique for sample clean-up, followed by reversed-phase liquid chromatography for the separation of the analyte and internal standard. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. This compound is used as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.

Signaling Pathway of Norfluoxetine

Norfluoxetine, the active metabolite of fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] It primarily acts by blocking the serotonin transporter (SERT) in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft.[1] This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

Caption: Mechanism of action of (R)-Norfluoxetine.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of (R)-Norfluoxetine is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample preparation from plasma, LC-MS/MS analysis, and finally, data processing and quantification.

Caption: Experimental workflow for (R)-Norfluoxetine analysis.

Materials and Reagents

-

(R)-Norfluoxetine hydrochloride (≥98% purity)

-

This compound hydrochloride (≥98% purity, ≥99% isotopic purity)[2]

-

Methanol (LC-MS grade)[3]

-

Acetonitrile (LC-MS grade)[3]

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade, Type I)[3]

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the (R)-Norfluoxetine stock solution with 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation from Plasma/Serum

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

To each tube, add 50 µL of the appropriate matrix (drug-free plasma for blank, calibration standards, and QCs; patient plasma for unknowns).

-

For calibration standards and QCs, spike 5 µL of the corresponding working standard solution. For blank and unknown samples, add 5 µL of 50% methanol.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. Add 20 µL of 50% methanol to the blank.

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.[4]

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3: Method Validation Experiments

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters include:

-

Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.[6]

-

Linearity: Construct a calibration curve using at least six non-zero concentrations and assess the linearity by linear regression with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be ≥ 0.99.[3]

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5][6]

-

Recovery: Compare the analyte peak area in extracted samples to that of post-extraction spiked samples at three QC levels.[6]

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with that in neat solutions.[6]

-

Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[7]

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| (R)-Norfluoxetine | 296.1 | 134.1 | 100 | 30 | 15 |

| This compound | 301.1 | 134.1 | 100 | 30 | 15 |

Table 3: Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity Range | 1 - 500 ng/mL | --- |

| Correlation Coefficient (r²) | ≥ 0.99 | --- |

| Accuracy | 85-115% (80-120% for LLOQ) | --- |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | --- |

| Recovery | Consistent and reproducible | --- |

| Matrix Effect | Within acceptable limits | --- |

| Stability | Stable under tested conditions | --- |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of (R)-Norfluoxetine in human plasma using this compound as an internal standard. The method is sensitive, selective, and suitable for high-throughput analysis in a clinical or research setting. The detailed protocols for sample preparation and method validation ensure reliable and accurate results for therapeutic drug monitoring and pharmacokinetic studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 6. resolian.com [resolian.com]

- 7. japsonline.com [japsonline.com]

Quantitation of Norfluoxetine in Human Plasma using (R)-Norfluoxetine-d5 as an Internal Standard by LC-MS/MS

Application Note AP-LCMS-028

Abstract

This application note details a robust and sensitive method for the quantitative analysis of norfluoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (R)-Norfluoxetine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, providing excellent analyte recovery and reduced matrix effects. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Norfluoxetine is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] Due to its long half-life and pharmacological activity, monitoring the concentration of norfluoxetine in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the quantitation of norfluoxetine, utilizing this compound as an internal standard to correct for variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering the highest degree of accuracy.

Experimental

Materials and Reagents

-

Norfluoxetine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)

-

Analytical Column: C18, 2.6 µm, 100 x 2.1 mm or similar

-

Syringe filters (0.22 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of norfluoxetine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the norfluoxetine stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

Analytical Protocol

Sample Preparation

A protein precipitation method is employed for the extraction of norfluoxetine from human plasma.

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Add 100 µL of human plasma to each tube.

-

Spike with 10 µL of the appropriate norfluoxetine working standard solution (for calibrators and QCs) or blank diluent (for blank samples).

-

Add 20 µL of the this compound internal standard working solution to all tubes except the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of norfluoxetine and its internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.6 µm, 100 x 2.1 mm |

| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | 5 mM Ammonium Acetate + 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Table 2: Gradient Elution Program

| Time (min) | %B |

| 0.00 | 20 |

| 1.00 | 20 |

| 3.00 | 95 |

| 4.00 | 95 |

| 4.10 | 20 |

| 5.00 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Norfluoxetine | 296.1 | 134.1 |

| This compound | 301.1 | 134.1 |

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 5: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | ≤15% Coefficient of Variation (CV) (≤20% at LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal, compensated by the internal standard |

Visualizations

Experimental Workflow

Caption: Workflow for Norfluoxetine Quantitation.

Logical Relationship of Analytical Components

Caption: Analytical Components Relationship.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitation of norfluoxetine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes it amenable for routine analysis in a clinical or research laboratory setting. This method is well-suited for pharmacokinetic assessments and therapeutic drug monitoring of norfluoxetine.

References

- 1. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (R)-Norfluoxetine-d5 in Therapeutic Drug Monitoring of Fluoxetine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-Norfluoxetine-d5 is a deuterated stable isotope-labeled internal standard used in the quantitative analysis of norfluoxetine, the primary active metabolite of the antidepressant drug fluoxetine. Its application is critical in therapeutic drug monitoring (TDM) to ensure patient safety and optimize treatment efficacy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.[1][2][3][4]

Therapeutic drug monitoring of fluoxetine and its metabolite is essential due to the significant interindividual variability in patient pharmacokinetics, potential drug-drug interactions, and the need to maintain concentrations within the therapeutic window to avoid adverse effects or lack of efficacy.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of fluoxetine and norfluoxetine in biological matrices.[6][7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of fluoxetine and norfluoxetine in human plasma. These methods commonly employ a deuterated internal standard, such as this compound or a related analogue like Fluoxetine-d5.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Fluoxetine | Human Plasma | 0.05 - 20 | 0.05 | [8] |

| Norfluoxetine | Human Plasma | 0.05 - 20 | 0.05 | [8] |

| Fluoxetine | Human Plasma | 0.27 - 22 | 0.27 | [7] |

| Norfluoxetine | Human Plasma | 0.27 - 22 | 0.27 | [7] |

| Fluoxetine | Human Plasma | 10 - 800 | 10 | [10] |

| Norfluoxetine | Human Plasma | 10 - 800 | 10 | [10] |

| Fluoxetine | Dried Blood Spots | 10 - 750 | 10 | [11] |

| Norfluoxetine | Dried Blood Spots | 10 - 750 | 10 | [11] |

| Fluoxetine | Human Plasma | 8 - 200 | 8 | [12] |

| Norfluoxetine | Human Plasma | 8 - 200 | 8 | [12] |

Table 2: Precision and Accuracy of LC-MS/MS Methods

| Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias or %Recovery) | Reference |

| Fluoxetine | Human Plasma | < 15 | < 15 | < ± 15 | [8] |

| Norfluoxetine | Human Plasma | < 15 | < 15 | < ± 15 | [8] |

| Fluoxetine | Dried Blood Spots | 3.13 - 9.61 | Not Reported | 97.98 - 110.44 | [11] |

| Norfluoxetine | Dried Blood Spots | 3.54 - 7.99 | Not Reported | 100.25 - 105.8 | [11] |

| Fluoxetine | Human Plasma | 1.7 - 6.7 | 1.9 - 10.2 | 88.4 - 112.2 | [10] |

| Norfluoxetine | Human Plasma | 3.5 - 14.9 | 2.3 - 14.8 | 89.2 - 109.5 | [10] |

Experimental Protocols

The following is a representative protocol for the quantification of fluoxetine and norfluoxetine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[7][8]

Materials and Reagents

-

Fluoxetine hydrochloride reference standard

-

Norfluoxetine hydrochloride reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Thermo Fisher)

-

Analytical column: C18 or Biphenyl column (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm)[9]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluoxetine, norfluoxetine, and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the fluoxetine and norfluoxetine stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).

Sample Preparation (Supported Liquid Extraction)

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Load the sample onto a supported liquid extraction (SLE) plate.

-

Allow the sample to absorb for 5 minutes.

-

Add 1 mL of methyl tert-butyl ether (MTBE) and allow it to elute by gravity for 5 minutes.

-

Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

-

Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.00 min: 30% B

-

3.00 min: 50% B

-

5.00 min: 100% B

-

7.00 min: 100% B

-

7.10 min: 10% B

-

9.50 min: 10% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluoxetine: m/z 310 → 44

-

Norfluoxetine: m/z 296 → 134

-

This compound: m/z 301 → 139 (example, exact mass may vary based on deuteration pattern)

-

Data Analysis

-

Quantify fluoxetine and norfluoxetine by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

-

Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted (1/x²) linear regression.

Diagrams

Caption: Metabolic pathway of Fluoxetine to Norfluoxetine.

Caption: Experimental workflow for TDM of Fluoxetine.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. nbinno.com [nbinno.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 40: Therapeutic drug monitoring [clinical-laboratory-diagnostics.com]

- 6. phenomenex.com [phenomenex.com]

- 7. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction [pubmed.ncbi.nlm.nih.gov]

- 9. phenomenex.com [phenomenex.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-Norfluoxetine-d5 in Environmental Toxicology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Norfluoxetine-d5, a deuterated internal standard, in environmental toxicology studies. This document includes detailed protocols for the enantioselective analysis of norfluoxetine in environmental matrices, quantitative data from recent studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its primary active metabolite, norfluoxetine, are frequently detected in aquatic environments due to incomplete removal during wastewater treatment.[1][2][3] Norfluoxetine is also a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different toxicological profiles.[4] The (S)-enantiomer of norfluoxetine is a more potent inhibitor of serotonin uptake than the (R)-enantiomer.[4] Therefore, enantioselective analysis is crucial for accurate environmental risk assessment.

This compound is the deuterium-labeled form of the (R)-enantiomer of norfluoxetine. Due to its chemical similarity to the non-labeled analyte and its distinct mass, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3][5] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of (R)-norfluoxetine in complex environmental samples like wastewater.[1][6]

Application: Quantification of (R)-Norfluoxetine in Wastewater

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the enantioselective quantification of norfluoxetine in environmental samples.[1][6][7] This is critical for understanding the environmental fate and potential toxicological effects of the individual enantiomers.

Signaling Pathway of Norfluoxetine

Norfluoxetine, like fluoxetine, exerts its primary pharmacological and toxicological effect by inhibiting the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This disruption of serotonergic signaling can have adverse effects on non-target aquatic organisms.

Mechanism of Norfluoxetine Action.

Quantitative Data

The following tables summarize quantitative data on the concentration of norfluoxetine enantiomers found in wastewater samples from published environmental toxicology studies. The use of deuterated internal standards like this compound is essential for the accuracy of these measurements.

Table 1: Enantiomeric Concentrations of Norfluoxetine in Wastewater[1]

| Analyte | Matrix | Concentration Range (pM) | Concentration Range (ng/L) |

| (R)-Norfluoxetine | Raw Wastewater | 12 - 52 | 3.5 - 16 |

| (S)-Norfluoxetine | Raw Wastewater | 12 - 52 | 3.5 - 16 |

| (R)-Norfluoxetine | Treated Wastewater | 4 - 48 | 1.2 - 15 |

| (S)-Norfluoxetine | Treated Wastewater | 4 - 48 | 1.2 - 15 |

Note: In this particular study, the concentrations of (S)-norfluoxetine were found to be higher than the concentration of (R)-norfluoxetine in both raw and treated wastewater samples.[1]

Table 2: Method Detection and Quantification Limits for Norfluoxetine Enantiomers[6]

| Analyte | Matrix | Method Detection Limit (MDL) (pM) | Method Quantification Limit (MQL) (pM) | MQL (ng/L) |

| Norfluoxetine Enantiomers | Raw Wastewater | - | 12 - 14 | 3.6 - 4.3 |

| Norfluoxetine Enantiomers | Treated Wastewater | - | 3 - 4 | 0.9 - 1.2 |

Experimental Protocols

This section provides a detailed protocol for the enantioselective analysis of norfluoxetine in wastewater, adapted from established methods that utilize deuterated internal standards.[1][6]

Experimental Workflow

Wastewater Analysis Workflow.

Materials and Reagents

-

This compound (Internal Standard)

-

(R)-Norfluoxetine and (S)-Norfluoxetine analytical standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Evolute CX-50 Solid Phase Extraction (SPE) cartridges

-

Wastewater samples

Sample Preparation and Solid Phase Extraction (SPE)

-

Sample Collection: Collect wastewater samples in clean amber glass bottles and store at 4°C until extraction.

-

Fortification: To a 100 mL aliquot of wastewater, add a known concentration of this compound solution in methanol to serve as the internal standard.

-

SPE Cartridge Conditioning: Condition an Evolute CX-50 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the fortified wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of methanol to remove interferences.

-

Elution: Elute the analytes from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Chiral Column: An α₁-acid glycoprotein (AGP) column is effective for the enantioseparation of norfluoxetine.[6]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer such as 10 mM ammonium acetate adjusted to a specific pH (e.g., pH 4.4).[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Monitor the specific precursor-to-product ion transitions for (R)-Norfluoxetine, (S)-Norfluoxetine, and this compound in Multiple Reaction Monitoring (MRM) mode.

Table 3: Example LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | Chiral AGP, 100 mm x 4.0 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.4) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transitions | To be optimized for specific instrument |

| (R/S)-Norfluoxetine | e.g., m/z 296 -> 134 |

| This compound | e.g., m/z 301 -> 134 |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of (R)- and (S)-norfluoxetine and a constant concentration of the internal standard, this compound.

-

Quantification: Calculate the concentration of each norfluoxetine enantiomer in the environmental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise enantioselective quantification of norfluoxetine in environmental toxicology studies. The detailed protocols and data presented here provide a valuable resource for researchers investigating the environmental fate and effects of this important pharmaceutical metabolite. The ability to distinguish between the (R) and (S) enantiomers is critical for a comprehensive understanding of the environmental risks posed by fluoxetine and its transformation products.

References

- 1. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]

Application Notes and Protocols for Liquid-Liquid Extraction of Norfluoxetine with (R)-Norfluoxetine-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology. Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of norfluoxetine from complex biological samples, offering high recovery and clean extracts. The use of a stable isotope-labeled internal standard, such as (R)-Norfluoxetine-d5, is the gold standard for quantitative analysis using mass spectrometry, as it effectively compensates for variability in extraction efficiency and matrix effects.

These application notes provide a detailed protocol for the liquid-liquid extraction of norfluoxetine from human plasma, utilizing this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Norfluoxetine hydrochloride (analytical standard)

-

This compound hydrochloride (internal standard)

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Isoamyl alcohol (ACS grade)

-

Sodium Hydroxide (NaOH) solution (2 M)

-

Purified water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve norfluoxetine hydrochloride and this compound hydrochloride in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary norfluoxetine stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into blank plasma to create calibration curve standards.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Liquid-Liquid Extraction Protocol for Human Plasma

This protocol is a synthesis of established methods for norfluoxetine extraction.

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

-

Spiking and Alkalinization:

-

Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound) to each plasma sample, except for the blank.

-

For calibration standards, add the appropriate volume of the norfluoxetine working standard solution. For QC samples, add the corresponding QC spiking solution.

-

Vortex briefly.

-

Add 200 µL of 2 M Sodium Hydroxide (NaOH) solution to each tube to alkalinize the sample.[1]

-

Vortex for 30 seconds.

-

-

Liquid-Liquid Extraction:

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer (approximately 1 mL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 0.1% formic acid in water).

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The efficiency of a liquid-liquid extraction method is typically evaluated by determining the recovery of the analyte and internal standard. The following tables summarize representative quantitative data for norfluoxetine extraction from biological matrices.

Table 1: Liquid-Liquid Extraction Recovery of Norfluoxetine from Human Plasma

| Analyte | Extraction Solvent | Recovery (%) | Reference |

| Norfluoxetine | n-hexane and isoamyl alcohol | 93 | [2] |

Table 2: Liquid-Liquid Extraction Recovery of Norfluoxetine from Human Urine

| Analyte | Concentration (ng/mL) | Extraction Technique | Recovery (%) | Reference |

| Norfluoxetine | 25 | LLE | 90 - 104 | [3] |

| Norfluoxetine | 50 | LLE | 87 - 109 | [3] |

Visualizations

Liquid-Liquid Extraction Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for norfluoxetine from human plasma.

References

Application Notes and Protocols for the GC-MS Analysis of Norfluoxetine using Derivatization and (R)-Norfluoxetine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, due to the polar nature, low volatility, and thermal instability of norfluoxetine, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert norfluoxetine into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of norfluoxetine, with a specific focus on the use of (R)-Norfluoxetine-d5 as a deuterated internal standard for accurate quantification.

Principle of Derivatization

Derivatization in gas chromatography involves chemically modifying the analyte to improve its chromatographic behavior and detection characteristics. For norfluoxetine, which contains a secondary amine group, common derivatization strategies include acylation and silylation. These reactions replace the active hydrogen on the nitrogen atom with a non-polar group, thereby increasing the compound's volatility and thermal stability. The use of a deuterated internal standard, such as this compound, is essential for correcting for variations in sample preparation, derivatization efficiency, and instrument response.[2]

Experimental Workflow

The overall workflow for the GC-MS analysis of norfluoxetine involves sample preparation, derivatization, and instrumental analysis.

Caption: General experimental workflow for norfluoxetine analysis.

Derivatization Techniques and Protocols

Several derivatization reagents can be employed for the GC-MS analysis of norfluoxetine. The choice of reagent depends on the desired sensitivity, selectivity, and the presence of other interfering substances.

Acylation with Pentafluoropropionic Anhydride (PFPA)

Acylation with PFPA is a common and effective method for derivatizing primary and secondary amines like norfluoxetine. The resulting pentafluoropropionyl derivative is highly volatile and electron-capturing, making it suitable for sensitive detection by GC-MS, particularly with electron capture detection (ECD) or in selected ion monitoring (SIM) mode.[3][4]

Protocol:

-

Sample Extraction:

-

To 1 mL of the biological sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.

-

Alkalinize the sample with a suitable base (e.g., 1 M NaOH to pH > 9).

-

Perform liquid-liquid extraction (LLE) with an organic solvent such as n-butyl chloride or a mixture of dichloromethane-isopropanol-ethyl acetate.[3][4][5]

-

Vortex and centrifuge the sample.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Cap the vial and heat at 70°C for 30 minutes.

-

After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.

-

Acetylation with Acetic Anhydride

Acetylation is another widely used derivatization technique. It is a robust method that improves peak shape and sensitivity.[5]

Protocol:

-

Sample Extraction: Follow the same LLE or solid-phase extraction (SPE) procedure as described for the PFPA method.

-

Derivatization:

Silylation with N-Methyl-bis(trifluoroacetamide) (MBTFA) - Injection Port Derivatization

In-port derivatization offers a rapid and efficient alternative to traditional derivatization methods by performing the reaction directly in the hot GC injector.[1][6] This technique minimizes sample handling and reagent consumption.[6]

Protocol:

-

Sample Extraction:

-

Perform liquid-phase microextraction (LPME) or LLE as previously described.

-

After extraction, the organic phase containing norfluoxetine and the internal standard is collected.

-

-

Injection Port Derivatization:

-

Co-inject a small volume (e.g., 1-2 µL) of the organic extract along with the silylating agent, n-methyl-bis(trifluoroacetamide) (MBTFA), directly into the GC-MS injector port, which is maintained at a high temperature (e.g., 250-280°C).[1][6] The derivatization reaction occurs instantaneously in the heated injector.

-

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized norfluoxetine. Optimization will be required based on the specific instrument and column used.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 - 280°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

Selected Ion Monitoring (SIM) Ions:

The choice of ions to monitor will depend on the derivatizing agent used. For PFPA derivatives, characteristic fragment ions would be selected for norfluoxetine and its deuterated internal standard. For instance, ions at m/z 117, 176, and 280 have been reported for norfluoxetine derivatized with PFPA.[3] For this compound, the corresponding ions would be shifted by 5 mass units.

Quantitative Data Summary

The following table summarizes typical quantitative performance data from published methods for norfluoxetine analysis.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |

| Linearity Range (ng/mL) | 10 - 80 | 6 - 125 | [5][7][8] |

| Limit of Detection (LOD) (ng/mL) | 1 - 10 | 1 - 10 | [5][7][8] |

| Limit of Quantification (LOQ) (ng/mL) | 5 - 10 | 5 - 10 | [5][7][8] |

| Recovery (%) | 87 - 109 | 87 - 109 | [5][7] |

Chiral Analysis Considerations

Norfluoxetine exists as a racemic mixture of (R)- and (S)-enantiomers. For stereoselective pharmacokinetic studies, chiral separation is necessary. This can be achieved using a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., HYDRODEX β-6TBDM®).[9][10] In such cases, derivatization is still required prior to injection onto the chiral column. The use of an enantiomerically pure internal standard like this compound is particularly advantageous for the accurate quantification of the (R)-norfluoxetine enantiomer.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Analysis of fluoxetine and norfluoxetine in human plasma by liquid-phase microextraction and injection port derivatization GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine | Semantic Scholar [semanticscholar.org]

- 8. Marmara Pharmaceutical Journal » Submission » GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine [dergipark.org.tr]

- 9. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]